![molecular formula C13H9BrN6O B4537112 N-(5-bromopyridin-2-yl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide](/img/structure/B4537112.png)
N-(5-bromopyridin-2-yl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide
Beschreibung
Synthesis Analysis
The synthesis of N-(5-bromopyridin-2-yl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide involves multiple steps, starting from isonicotinic acid hydrazide. A key intermediate, 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, is obtained from the reaction of isonicotinic acid hydrazide with carbon disulfide in basic media. This intermediate undergoes further transformation into 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol by treatment with hydrazine hydrate, setting the stage for subsequent reactions leading to the target compound. The synthesis process demonstrates the complexity and the precision required in the formation of such intricate molecules (Bayrak et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-bromopyridin-2-yl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide showcases the significance of the amide groups' orientation in relation to the aromatic ring. In a study, the crystal structure demonstrated how amide groups can be twisted out of the plane of the aromatic ring, affecting the molecule's overall structure and potential reactivity (Perdih, 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of N-(5-bromopyridin-2-yl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide derivatives are influenced by their functional groups. For instance, triazole derivatives synthesized from isonicotinic acid hydrazide have shown significant antimicrobial activity, demonstrating the compound's chemical reactivity and potential application in developing new antimicrobial agents (Mishra et al., 2010).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are critical for their application in pharmaceutical formulations. While specific studies on N-(5-bromopyridin-2-yl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide are not available, the analysis of related compounds provides insights into how substituents affect these properties, offering a basis for predicting the behavior of similar molecules.
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under various conditions, are essential for understanding the compound's potential applications and handling. Studies on similar compounds, such as those involving bromo-directed N-2 alkylation of NH-1,2,3-triazoles, offer valuable insights into the methodologies that can be applied to modify and understand the chemical behavior of N-(5-bromopyridin-2-yl)-2-(4H-1,2,4-triazol-4-yl)isonicotinamide (Wang et al., 2009).
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(1,2,4-triazol-4-yl)pyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN6O/c14-10-1-2-11(16-6-10)19-13(21)9-3-4-15-12(5-9)20-7-17-18-8-20/h1-8H,(H,16,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMHFBKZVQQACJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C2=CC(=NC=C2)N3C=NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-(4H-1,2,4-triazol-4-yl)pyridine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.